B-Raf inhibitor

Description

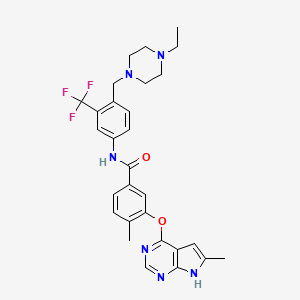

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31F3N6O2/c1-4-37-9-11-38(12-10-37)16-21-7-8-22(15-24(21)29(30,31)32)36-27(39)20-6-5-18(2)25(14-20)40-28-23-13-19(3)35-26(23)33-17-34-28/h5-8,13-15,17H,4,9-12,16H2,1-3H3,(H,36,39)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNAOXLCVXJMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=C4C=C(N5)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744258 | |

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315330-11-0 | |

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The B-Raf Signaling Pathway: A Cornerstone of Cancer Development and a Key Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

The B-Raf serine/threonine kinase, a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, stands as a pivotal regulator of cellular processes, including proliferation, differentiation, and survival.[1] Its aberrant activation, primarily through genetic mutations, is a key driver in the pathogenesis of numerous human cancers, most notably melanoma, colorectal cancer, and thyroid cancer.[2][3] This guide provides a comprehensive technical overview of the B-Raf signaling pathway, its role in oncogenesis, the landscape of targeted therapeutics, mechanisms of resistance, and key experimental methodologies for its study.

The Canonical B-Raf/MAPK Signaling Pathway

The MAPK pathway, also referred to as the RAS-RAF-MEK-ERK pathway, is a highly conserved signaling cascade that transduces extracellular signals to the nucleus, thereby modulating gene expression.[1] Under physiological conditions, the pathway is initiated by the binding of growth factors to Receptor Tyrosine Kinases (RTKs) on the cell surface.[4] This triggers the activation of the small GTPase RAS, which in turn recruits and activates the RAF family of kinases (A-Raf, B-Raf, and C-Raf).[5]

B-Raf, possessing the highest kinase activity among the RAF isoforms, phosphorylates and activates the downstream dual-specificity kinases MEK1 and MEK2.[6] Activated MEK then phosphorylates and activates the Extracellular signal-Regulated Kinases ERK1 and ERK2.[6] Phosphorylated ERK translocates to the nucleus, where it regulates the activity of numerous transcription factors, leading to changes in gene expression that promote cell proliferation, survival, and differentiation.[7][8]

B-Raf Mutations in Cancer

Somatic mutations in the BRAF gene are present in approximately 7% of all human solid tumors.[3] These mutations are typically activating, leading to constitutive, RAS-independent activation of the kinase and downstream pathway, resulting in uncontrolled cell proliferation.[1] B-Raf mutations are classified into three functional classes based on their mechanism of action and signaling properties.[9][10]

-

Class I (V600 mutants): These mutations, with V600E being the most common (accounting for ~90% of B-Raf mutations), result in constitutively active B-Raf monomers.[9][11] They exhibit strong kinase activity and do not require RAS for activation.[12]

-

Class II (non-V600 mutants): These mutations have intermediate to high kinase activity and signal as constitutively active, RAS-independent dimers.[9][10][12]

-

Class III (non-V600 mutants): These mutations result in "kinase-dead" or impaired kinase activity.[9][10] They signal as RAS-dependent heterodimers, amplifying upstream signaling.[10][12]

The prevalence of B-Raf mutations varies significantly across different cancer types.

| Cancer Type | B-Raf Mutation Frequency (%) | Predominant Mutation Class | References |

| Hairy Cell Leukemia | ~100% | Class I (V600E) | [13] |

| Papillary Thyroid Cancer | ~70% | Class I (V600E) | [13] |

| Melanoma | 40-60% | Class I (V600E/K) | [3][14] |

| Langerhans Cell Histiocytosis | ~39% | Class I (V600E) | [13] |

| Colorectal Cancer | ~10% | Mixed (Class I, II, III) | [13] |

| Non-Small Cell Lung Cancer (NSCLC) | 3-10% | Mixed (Class I, II, III) | [3][13] |

| Anaplastic Thyroid Carcinoma | 20-50% | Class I (V600E) | [15] |

| Biliary Tract Cancer | 5-7% | Class I (V600E) | [15] |

Therapeutic Targeting of the B-Raf Pathway

The high frequency of activating B-Raf mutations, particularly V600E, made it an attractive therapeutic target. This led to the development of selective B-Raf inhibitors, which have transformed the treatment landscape for patients with B-Raf-mutant cancers.

B-Raf Inhibitors:

-

Vemurafenib (PLX4032): The first FDA-approved this compound for the treatment of B-Raf V600E-mutant metastatic melanoma.[2][16]

-

Dabrafenib (GSK2118436): Another potent and selective inhibitor of B-Raf V600 mutations.[2][17]

-

Encorafenib (LGX818): A second-generation this compound with high selectivity.[18]

These inhibitors are ATP-competitive and designed to block the kinase activity of monomeric, constitutively active B-Raf mutants.[17][18] However, a key challenge with this compound monotherapy is the development of acquired resistance, which typically occurs within 6 to 7 months.[14]

Combination Therapy:

A major mechanism of resistance involves the reactivation of the MAPK pathway.[19] To overcome this, combination therapy with B-Raf and MEK inhibitors (e.g., Trametinib, Cobimetinib, Binimetinib) has become the standard of care.[4][19] This dual blockade leads to more profound and sustained inhibition of the pathway, resulting in improved clinical outcomes.[4][20]

| Therapy | Cancer Type | Objective Response Rate (ORR) (%) | Median Progression-Free Survival (PFS) (months) | References |

| Vemurafenib | Melanoma (BRAF V600E) | 69% | 7.0 | [18] |

| Dabrafenib | Melanoma (BRAF V600) | - | 5.1 | [18] |

| Dabrafenib + Trametinib | Melanoma (BRAF V600) | - | 11.1 | [20] |

| Dabrafenib + Trametinib | NSCLC (BRAF V600E) | 64% | 10.2 | [15] |

| Dabrafenib + Trametinib | Anaplastic Thyroid Carcinoma (BRAF V600E) | 61% | - | [15] |

| Dabrafenib + Trametinib | Biliary Tract Cancer (BRAF V600E) | 51% | 9.2 | [15] |

| Encorafenib | Colorectal Cancer (BRAF V600E) | 5.6% | - | [18] |

Mechanisms of Resistance to B-Raf Inhibitors

Despite the success of targeted therapies, acquired resistance remains a significant clinical challenge. The underlying mechanisms are diverse and often involve the reactivation of the MAPK pathway or the activation of alternative survival pathways.

Key mechanisms of resistance include:

-

Secondary mutations in the MAPK pathway: Mutations in NRAS or KRAS can reactivate the pathway downstream of B-Raf.[20]

-

B-Raf amplification or splice variants: Increased copies of the mutant BRAF gene or alternative splice forms can overcome inhibitor efficacy.[19][21]

-

Paradoxical activation: In cells with wild-type B-Raf, inhibitors can promote the formation of B-Raf-C-Raf dimers, leading to paradoxical activation of the pathway.[14][22]

-

Activation of bypass pathways: Upregulation of receptor tyrosine kinases (e.g., EGFR, MET) can activate alternative survival pathways, such as the PI3K/AKT pathway.[14][20]

Key Experimental Protocols

Studying the B-Raf signaling pathway requires a variety of molecular and cellular biology techniques. Below are generalized protocols for key experiments.

Protocol 1: Western Blot for p-ERK/Total ERK

This protocol is used to assess the phosphorylation status of ERK, a key downstream effector of B-Raf, to determine the inhibitory effect of a compound on the MAPK pathway.[7]

-

Cell Lysis: Treat B-Raf mutant cells with the inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a loading control like GAPDH or β-actin.[7]

Protocol 2: Cell Viability/Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to a this compound.[7]

-

Cell Seeding: Seed B-Raf mutant cells in a 96-well plate and allow them to attach overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[7]

Protocol 3: In Vitro B-Raf Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified B-Raf kinase.[4]

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris, MgCl2), ATP, a substrate (e.g., inactive MEK1), and purified active B-Raf V600E enzyme.

-

Reaction Setup: In a 96-well plate, add the test inhibitor at various concentrations.

-

Kinase Reaction: Add the B-Raf enzyme, substrate, and ATP to initiate the reaction. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Signal Detection: Stop the reaction and measure the amount of ATP consumed or the amount of phosphorylated substrate produced. A common method is to use a luminescence-based ATP detection reagent (e.g., Kinase-Glo®), where the light output is inversely proportional to kinase activity.[4]

-

Data Analysis: Measure luminescence with a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value.[4]

Conclusion and Future Directions

The B-Raf signaling pathway remains a critical area of research in oncology. While targeted inhibitors have significantly improved outcomes for patients with B-Raf-mutant cancers, acquired resistance continues to be a major hurdle. Future research will focus on developing next-generation inhibitors that can overcome resistance, including pan-RAF inhibitors and compounds that target RAF dimers.[18][22] Furthermore, combination strategies involving immunotherapy and other targeted agents are being actively explored to provide more durable responses.[17][23] A deeper understanding of the complex signaling networks and resistance mechanisms will be essential for the continued development of effective therapies targeting the B-Raf pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. neoplasiaresearch.com [neoplasiaresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. BRAF kinase in melanoma development and progression | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 6. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers [mdpi.com]

- 9. Prevalence of class I–III BRAF mutations among 114,662 cancer patients in a large genomic database - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting alterations in the RAF-MEK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. ascopubs.org [ascopubs.org]

- 15. ascopubs.org [ascopubs.org]

- 16. Precision oncology for BRAF-mutant cancers with BRAF and MEK inhibitors: from melanoma to tissue-agnostic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 19MA007 B-RAF: Combination Therapy of TILs and BRAF Inhibitors to Treat BRAF Inhibitor-Resistant Metastatic Melanoma | Moffitt [moffitt.org]

Mechanism of Action of B-Raf Inhibitors in Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of activating mutations in the B-Raf (BRAF) gene, particularly the V600E substitution, revolutionized the understanding and treatment of metastatic melanoma. These mutations lead to constitutive activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key driver of melanoma cell proliferation and survival. This technical guide provides an in-depth analysis of the mechanism of action of B-Raf inhibitors, focusing on their interaction with the BRAF kinase, the downstream effects on cellular signaling, and the molecular basis of both primary and acquired resistance. We will detail key experimental protocols for characterizing these inhibitors and present quantitative data on their efficacy.

The MAPK/ERK Signaling Pathway in Melanoma

The MAPK/ERK pathway is a critical intracellular signaling cascade that transduces extracellular signals from growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[1] In normal physiology, the pathway is tightly regulated. However, in approximately 50% of cutaneous melanomas, this pathway is constitutively activated due to mutations in the BRAF gene.[2]

The canonical MAPK pathway proceeds as follows:

-

Activation of Receptor Tyrosine Kinases (RTKs): Binding of growth factors to RTKs on the cell surface leads to their dimerization and autophosphorylation.

-

RAS Activation: The activated RTKs recruit and activate the small GTPase RAS.

-

RAF Kinase Activation: Activated RAS recruits and activates RAF kinases (A-Raf, B-Raf, C-Raf).

-

MEK Activation: RAF kinases then phosphorylate and activate MEK1 and MEK2.

-

ERK Activation: MEK1/2, in turn, phosphorylate and activate ERK1/2.

-

Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus, where it phosphorylates and activates a variety of transcription factors, leading to the expression of genes that drive cell proliferation and survival.[1]

The most common BRAF mutation in melanoma is a single nucleotide substitution that results in the replacement of valine with glutamic acid at codon 600 (V600E).[3] This mutation mimics phosphorylation, leading to a constitutively active B-Raf monomer that signals independently of upstream RAS activation, resulting in uncontrolled cell proliferation and tumor growth.[1]

DOT script for MAPK/ERK Signaling Pathway

References

The Role of the B-Raf V600E Mutation in Tumorigenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the B-Raf proto-oncogene, serine/threonine kinase (B-Raf) V600E mutation, a critical driver in a significant portion of human cancers. We will explore its molecular mechanisms, prevalence across various tumor types, prognostic significance, and the methodologies used for its detection. This document is intended to serve as a comprehensive resource for professionals engaged in oncology research and the development of targeted therapeutics.

Introduction to B-Raf and the V600E Mutation

The BRAF gene encodes B-Raf, a serine/threonine-protein kinase that is a key component of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway.[1][2][3] This pathway is a crucial transducer of extracellular signals from growth factors and hormones to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, survival, and migration.[1][3][4]

Mutations in the BRAF gene are found in approximately 7% of all human cancers.[1][5] The most predominant of these is a single-nucleotide transversion at nucleotide 1,799 (T>A), which results in the substitution of valine (V) with glutamic acid (E) at codon 600 of the B-Raf protein.[1] This specific mutation, known as V600E, accounts for over 90% of all BRAF mutations and is a potent oncogenic driver.[1][5]

Molecular Mechanisms of B-Raf V600E-Driven Tumorigenesis

Constitutive Activation of the MAPK/ERK Pathway

In its normal state, B-Raf activation is a tightly regulated process initiated by the binding of RAS proteins to the cell membrane.[1] The V600E mutation occurs within the kinase activation segment. The substitution of the neutral valine with the negatively charged glutamic acid mimics phosphorylation, locking the B-Raf protein in a constitutively active conformation, independent of upstream RAS signaling.[2][4]

This constitutive activation leads to a persistent downstream signaling cascade. Active B-Raf V600E phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[6] Activated ERK then translocates to the nucleus to regulate transcription factors involved in cell cycle progression and survival, leading to uncontrolled cell proliferation and resistance to apoptosis.[1][4]

Feedback Inhibition and Requirement for Secondary Mutations

While a potent driver of proliferation, the B-Raf V600E mutation alone is often insufficient for full malignant transformation.[7][8] This is evidenced by its high prevalence in benign melanocytic nevi (moles), which rarely progress to melanoma.[7][8] One reason for this is that the hyperactivation of ERK by B-Raf V600E also initiates strong negative feedback loops.[9]

A critical feedback mechanism involves the ERK-dependent inhibition of RAC1, a key regulator of cell motility.[7][8] This feedback can suppress mesenchymal migration and invasion, thus preventing the tumor from progressing.[7] For tumorigenesis to proceed, cancer cells must acquire secondary genetic lesions that overcome this feedback inhibition. Common secondary mutations that cooperate with B-Raf V600E include the loss of the tumor suppressor PTEN or activating mutations in RAC1 itself.[7][8] These events restore cell motility and allow for malignant progression.[7]

Prevalence and Prognostic Significance

The frequency of the B-Raf V600E mutation varies significantly across different cancer types. It is most common in melanoma, papillary thyroid cancer, and hairy cell leukemia.[10][11] Its prognostic value is also context-dependent, often associated with more aggressive disease and poorer outcomes in some cancers, while its significance in others remains a subject of investigation.[4][12]

Table 1: Prevalence of B-Raf V600E Mutation in Various Cancers

| Cancer Type | Reported Prevalence of B-Raf V600E | References |

| Melanoma | 40% - 60% | [1][5][13] |

| Papillary Thyroid Carcinoma | ~45% - 70% | [1][4][10] |

| Hairy Cell Leukemia | Nearly 100% | [10][14] |

| Colorectal Cancer | ~10% | [1][10][12] |

| Non-Small Cell Lung Cancer (NSCLC) | 2% - 4% | [10][14] |

| Serous Ovarian Cancer | ~30% (less common in other subtypes) | [14] |

| Biliary Tract Cancers | 5% - 7% | [14][15] |

| Gliomas (specific subtypes) | Variable, higher in pleomorphic xanthoastrocytoma, ganglioglioma | [6] |

Table 2: Prognostic Significance of B-Raf V600E Mutation

| Cancer Type | Prognostic Implication | References |

| Metastatic Colorectal Cancer | Associated with significantly worse overall and disease-free survival. | [4][12] |

| Papillary Thyroid Carcinoma | Associated with more aggressive tumor phenotypes and poorer outcomes. | [4] |

| Cutaneous Melanoma | Controversial; some studies suggest worse outcomes, while others show a favorable prognosis in certain stages. | [16][17] |

| Gliomas | Emerging as a negative prognostic marker in certain subtypes. | [6] |

Experimental Protocols for B-Raf V600E Detection

Accurate detection of the B-Raf V600E mutation is critical for patient stratification and therapeutic decision-making. Several molecular and protein-based methods are routinely used in clinical laboratories.

Real-Time Allele-Specific PCR

This is a highly sensitive and specific method for detecting the V600E mutation in DNA extracted from tumor tissue.[18] The FDA-approved Cobas® 4800 BRAF V600 Mutation Test is a widely used example.[19][20]

Methodology:

-

Sample Preparation: DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. A pathologist first identifies areas with sufficient tumor content.

-

Principle: The assay uses allele-specific primers. One primer is designed to bind specifically to the mutant V600E sequence, and another binds to the wild-type sequence.

-

Amplification and Detection: Real-time PCR is performed. The amplification of the mutant allele is detected using fluorescently labeled probes. The cycle threshold (Ct) value indicates the presence and relative amount of the mutant DNA.

-

Cycling Conditions (Example):

-

Initial Denaturation: 95°C for 10 minutes.

-

40-45 Cycles:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Data Analysis: The software analyzes the amplification curves to determine the mutation status ("Mutation Detected" or "No Mutation Detected").[21] The sensitivity can be as high as detecting 0.1% mutant alleles in a wild-type background.[18]

Immunohistochemistry (IHC)

IHC provides a rapid, cost-effective alternative to DNA-based methods by directly detecting the mutant B-Raf V600E protein in tissue sections.[22] This is made possible by the development of a highly specific monoclonal antibody (clone VE1).[23][24]

Methodology:

-

Sample Preparation: 4 µm thick sections are cut from the FFPE tumor block and mounted on charged glass slides.

-

Deparaffinization and Rehydration: Slides are baked, cleared with xylene, and rehydrated through a graded series of ethanol.

-

Heat-Induced Epitope Retrieval (HIER): Slides are heated (e.g., 97°C for 30 minutes) in a retrieval solution (e.g., Target Retrieval Solution, pH 9) to unmask the antigen epitope.[23]

-

Peroxidase Block: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution.

-

Primary Antibody Incubation: Slides are incubated with the anti-B-Raf V600E (VE1) monoclonal antibody (e.g., at a 1:100 dilution for 20-30 minutes at 32-37°C).[23]

-

Detection System: A polymer-based detection system (e.g., Envision Flex) with a chromogen like DAB is used to visualize the antibody binding.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and coverslipped.

-

Interpretation: A positive result is indicated by diffuse, homogeneous cytoplasmic staining in the tumor cells. The absence of staining in tumor cells (with appropriate internal/external controls) indicates a negative result.[22]

Therapeutic Targeting of B-Raf V600E

The discovery of the B-Raf V600E mutation revolutionized the treatment of several cancers, most notably metastatic melanoma.[25]

-

B-Raf Inhibitors: Small molecule inhibitors like vemurafenib, dabrafenib (B601069), and encorafenib (B612206) were specifically designed to target the ATP-binding pocket of the mutant B-Raf V600E protein.[25][26] While these agents produced dramatic initial responses, resistance often developed.[27]

-

Combination Therapy (B-Raf + MEK Inhibitors): Resistance to B-Raf inhibitors frequently involves reactivation of the MAPK pathway downstream of B-Raf.[28] Clinical trials demonstrated that combining a B-Raf inhibitor (e.g., dabrafenib) with a MEK inhibitor (e.g., trametinib) leads to more durable responses and improved overall survival compared to this compound monotherapy.[6][15][25]

-

Tumor-Agnostic Approval: The profound efficacy of this combination led to a landmark decision by the FDA. In 2022, the combination of dabrafenib and trametinib (B1684009) received accelerated approval for the treatment of any unresectable or metastatic solid tumor harboring a B-Raf V600E mutation that has progressed on prior treatment, making it a "tumor-agnostic" therapy.[29]

Conclusion

The B-Raf V600E mutation is a well-established oncogenic driver that promotes tumorigenesis primarily through the constitutive activation of the MAPK signaling pathway. Its role is complex, often requiring secondary mutations to overcome intrinsic negative feedback mechanisms for full malignant progression. The high prevalence and critical function of this mutation have cemented its status as a premier biomarker in oncology. The development of highly effective targeted therapies has transformed the clinical management of B-Raf V600E-mutant cancers, underscoring the power of precision medicine. Ongoing research continues to explore mechanisms of resistance and novel therapeutic combinations to further improve outcomes for patients with these tumors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Mutations in the Serine/Threonine Kinase BRAF: Oncogenic Drivers in Solid Tumors [mdpi.com]

- 6. Frontiers | Implications of BRAF V600E mutation in gliomas: Molecular considerations, prognostic value and treatment evolution [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Tumorigenesis driven by the BRAFV600E oncoprotein requires secondary mutations that overcome its feedback inhibition of migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. thepatientstory.com [thepatientstory.com]

- 12. Defining the Prognostic Significance of BRAF V600E in Early-Stage Colon Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BRAF Mutation: Cancer Types, Testing, Treatment [verywellhealth.com]

- 14. BRAFV600 mutations in solid tumors, other than metastatic melanoma and papillary thyroid cancer, or multiple myeloma: a screening study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. BRAF V600E mutation as a prognostic factor in cutaneous melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.mdedge.com [cdn.mdedge.com]

- 20. jcp.bmj.com [jcp.bmj.com]

- 21. BRAF Mutation Testing (including V600E) | UCSF Health Center for Clinical Genetics and Genomics [genomics.ucsf.edu]

- 22. Validation of a Manual Protocol for BRAF V600E Mutation-specific Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Immunohistochemistry as an accurate tool for the assessment of BRAF V600E and TP53 mutations in primary and metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Immunohistochemical detection of the BRAF V600E mutant protein in colorectal neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. BRAF Inhibitors for BRAF V600E Mutant Colorectal Cancers: Literature Survey and Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Look Inside of the Complex Pathogenesis of B-RAF(V600E)-Driven Cancer [thno.org]

- 28. aacrjournals.org [aacrjournals.org]

- 29. Tumor-Type Agnostic, Targeted Therapies: BRAF Inhibitors Join the Group - PMC [pmc.ncbi.nlm.nih.gov]

Structural biology of B-Raf kinase domain

An In-depth Technical Guide on the Structural Biology of the B-Raf Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a central regulator of cell proliferation, differentiation, and survival.[1][2][3] Somatic mutations in the BRAF gene, particularly within the kinase domain, are prevalent in a variety of human cancers, most notably melanoma, colorectal, and thyroid cancers.[4][5][6] The constitutive activation of B-Raf resulting from these mutations drives oncogenesis, making it a prime target for therapeutic intervention.[1][6] This technical guide provides a comprehensive overview of the structural biology of the B-Raf kinase domain, detailing its architecture, activation mechanism, role in signaling, and the structural basis for inhibitor development. We further present detailed experimental protocols for assessing B-Raf kinase activity and summarize key quantitative data to facilitate comparative analysis.

The RAS-RAF-MEK-ERK Signaling Pathway

The B-Raf kinase is a serine/threonine-protein kinase that functions within the RAS-RAF-MEK-ERK signaling cascade.[2][3] This pathway is initiated by extracellular growth factors binding to receptor tyrosine kinases (RTKs), leading to the activation of the small GTPase RAS.[5] Activated RAS recruits RAF kinases (A-Raf, B-Raf, and C-Raf) to the cell membrane, where they are activated.[5][7] B-Raf then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[5][8] Activated ERK translocates to the nucleus to modulate the activity of transcription factors, thereby regulating gene expression related to cell growth and survival.[1][5]

Structural Architecture of the B-Raf Kinase Domain

The B-Raf protein is comprised of three conserved regions (CRs): CR1, CR2, and CR3.[9] The kinase activity resides within the C-terminal CR3 region.[9] The B-Raf kinase domain adopts a canonical bi-lobal structure, consisting of a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe), connected by a flexible hinge region.[9]

-

N-lobe: Primarily composed of β-sheets and a crucial α-helix known as the αC-helix. It contains the phosphate-binding loop (P-loop), which is responsible for anchoring the ATP molecule.[9]

-

C-lobe: Predominantly α-helical and contains the activation loop (A-loop) and the catalytic loop. The A-loop in its inactive state blocks substrate binding and catalytic activity.[9][10]

Key structural motifs within the kinase domain include:

-

P-loop (Glycine-rich loop): Stabilizes the phosphate (B84403) groups of ATP.[9]

-

αC-helix: Its conformation (inward or outward) is a critical determinant of the kinase's activation state.[11]

-

DFG motif: Located at the beginning of the activation loop, its conformation ("DFG-in" or "DFG-out") dictates the accessibility of the ATP-binding pocket.[12]

Mechanism of B-Raf Activation

The activation of B-Raf is a multi-step process involving conformational changes, dimerization, and phosphorylation.[13] In its inactive state, the B-Raf kinase domain is autoinhibited by its N-terminal regulatory domains.[14]

The key events in B-Raf activation are:

-

Membrane Recruitment and Dimerization: Upon RAS activation, B-Raf is recruited to the cell membrane, which promotes its dimerization.[7] B-Raf can form homodimers (B-Raf/B-Raf) or heterodimers with other RAF isoforms (e.g., B-Raf/C-Raf).[7][15] Dimerization is essential for the activation of wild-type B-Raf.[7]

-

Conformational Changes: Dimerization induces a series of conformational changes within the kinase domain. The αC-helix moves from an "out" to an "in" conformation, and the DFG motif transitions to a "DFG-in" state.[11] These changes correctly align the catalytic residues for kinase activity.

-

Activation Loop Phosphorylation: The activation loop of B-Raf undergoes autophosphorylation, which stabilizes its active conformation and allows for substrate binding.[13]

Oncogenic B-Raf Mutations

Mutations in the BRAF gene are found in a significant percentage of human cancers.[6] The most common mutation is a substitution of valine to glutamic acid at codon 600 (V600E), located within the activation loop of the kinase domain.[3][6] This mutation mimics phosphorylation, leading to a constitutively active monomeric B-Raf that signals independently of RAS activation.[8][16] The V600E mutation accounts for over 90% of B-Raf mutations in melanoma.[3][6] Other mutations at the V600 position (e.g., V600K) and non-V600 mutations have also been identified.[4][17]

Table 1: Prevalence of BRAF Mutations in Various Cancers

| Cancer Type | Prevalence of BRAF Mutations | Reference(s) |

| Melanoma | 50-60% | [4] |

| Hairy Cell Leukemia | 100% | [4] |

| Papillary Thyroid Cancer | 30-50% | [4] |

| Colorectal Cancer | 10% | [4] |

| Non-Small Cell Lung Cancer | 3% | [4] |

B-Raf Inhibitors in Drug Development

The discovery of activating BRAF mutations has led to the development of targeted inhibitors. These inhibitors are classified based on their binding mode and the conformation of the kinase they recognize.

Table 2: Classes of B-Raf Inhibitors and their Properties

| Inhibitor Class | Binds to | DFG Motif | αC-Helix | Examples | Reference(s) |

| Type I | Active Kinase | In | In | Dabrafenib | [3][14] |

| Type II | Inactive Kinase | Out | In | Sorafenib | [14] |

| Type I½ | Active Kinase | In | Out | Vemurafenib | [13] |

While these inhibitors have shown remarkable efficacy in patients with B-Raf V600E-mutant cancers, the development of drug resistance is a significant clinical challenge.[18] Resistance mechanisms often involve the reactivation of the MAPK pathway through various means, including RAF dimerization.[14][18]

Table 3: IC50 Values of Representative B-Raf Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference(s) |

| Vemurafenib | B-Raf V600E | 31 | [19] |

| Dabrafenib | B-Raf V600E | 0.8 | [3] |

| Sorafenib | B-Raf | 22 | [14] |

| PLX4720 | B-Raf V600E | 13 | [20] |

Experimental Protocols: In Vitro B-Raf Kinase Assay

In vitro kinase assays are fundamental for screening and characterizing potential B-Raf inhibitors.[8] The following is a generalized protocol for a luminescence-based kinase assay.

Principle

This assay measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence is proportional to the amount of ATP consumed, and thus indicates higher kinase activity.[1]

Materials

-

Recombinant B-Raf enzyme (e.g., active V600E mutant)

-

Kinase substrate (e.g., inactive MEK1)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[21]

-

Test inhibitors and reference compounds (e.g., Dabrafenib)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

96-well white plates

Procedure

-

Compound Preparation: Prepare serial dilutions of test inhibitors and reference compounds in kinase buffer with a constant final DMSO concentration (e.g., 1%).[1]

-

Enzyme Preparation: Dilute the recombinant B-Raf enzyme to the desired concentration (e.g., 2.5 ng/µl) in ice-cold kinase buffer.[1]

-

Reaction Setup:

-

Add 5 µL of the diluted test compound or control to the appropriate wells of a 96-well plate.

-

Add 10 µL of the diluted B-Raf enzyme to all wells except the "blank" control. Add 10 µL of kinase buffer to the blank wells.

-

Initiate the reaction by adding 10 µL of a master mix containing the MEK1 substrate and ATP to all wells.[8]

-

-

Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[1][8]

-

Detection:

-

Allow the plate and the ATP detection reagent to equilibrate to room temperature.

-

Add an equal volume (e.g., 25 µL) of the detection reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The structural and functional characterization of the B-Raf kinase domain has been instrumental in understanding its role in cancer and has paved the way for the development of targeted therapies. A deep understanding of its activation mechanism, the structural consequences of oncogenic mutations, and the mechanisms of inhibitor binding and resistance is crucial for the continued development of novel and more effective therapeutic strategies. The methodologies and data presented in this guide serve as a valuable resource for researchers and drug developers in the field of oncology and kinase signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 4. thepatientstory.com [thepatientstory.com]

- 5. benchchem.com [benchchem.com]

- 6. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of Raf activation through dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kinaselogistics.com [kinaselogistics.com]

- 16. The mechanism of activation of monomeric B-Raf V600E - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 19. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Downstream Effectors of the B-Raf Signaling Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-Raf proto-oncogene, a serine/threonine-protein kinase, is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in regulating a wide variety of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3] The canonical B-Raf signaling cascade is initiated by the activation of cell surface receptor tyrosine kinases (RTKs) by extracellular growth factors. This triggers the activation of the small GTPase RAS, which in turn recruits and activates the RAF family of kinases, including B-Raf.[1][4] Activated B-Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases), which subsequently phosphorylate and activate ERK1 and ERK2 (extracellular signal-regulated kinases).[1][2][5] Activated ERK translocates to the nucleus to regulate transcription factors, thereby promoting cell growth and survival.[1][5]

Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf kinase and dysregulation of the MAPK pathway.[6][7][8] This aberrant signaling is a key driver in a significant percentage of human cancers, most notably in melanoma, where it is found in approximately 50% of cases, as well as in colorectal, thyroid, and other cancers.[1][8][9] Consequently, B-Raf and its downstream effectors have become major targets for cancer therapy. This guide provides a detailed overview of the core downstream effectors of the B-Raf signaling cascade, presenting quantitative data, experimental protocols, and visual diagrams to aid researchers in their study of this critical pathway.

Core Downstream Effectors

The primary and most well-characterized downstream effector of B-Raf is the MEK-ERK signaling module. However, other non-canonical pathways and direct substrates are also emerging as important mediators of B-Raf's biological functions.

The Canonical MEK/ERK Pathway

The RAF-MEK-ERK cascade is the central axis of B-Raf signaling.[1][10]

-

MEK1/2 (Mitogen-activated protein kinase kinase 1/2): B-Raf directly phosphorylates and activates MEK1 and MEK2.[11][12] These dual-specificity kinases are the only known physiological substrates of RAF proteins.[13] B-Raf phosphorylates MEK1 at serines 218 and 222, and MEK2 at serines 222 and 226, leading to their activation.[5]

-

ERK1/2 (Extracellular signal-regulated kinase 1/2): Activated MEK1/2, in turn, phosphorylates ERK1 and ERK2 on threonine and tyrosine residues within their activation loop (T202/Y204 for ERK1 and T185/Y187 for ERK2).[5][14] This dual phosphorylation is essential for ERK activation. Once activated, ERK can phosphorylate a vast array of substrates in the cytoplasm and nucleus, regulating processes such as gene expression, cell cycle progression, and cell survival.[5][12]

The activation of the MEK/ERK pathway is a tightly regulated process, and its constitutive activation due to B-Raf mutations is a hallmark of many cancers.[6]

Quantitative Data on B-Raf Signaling

The following tables summarize key quantitative data related to the B-Raf signaling cascade, including the inhibitory activity of various compounds and their anti-proliferative effects.

| Target | Inhibitor | IC₅₀ Value | Assay Type |

| B-Raf Kinase | B-Raf IN 8 | 70.65 nM | Enzymatic Assay |

| B-Raf Kinase | B-Raf IN 9 | 24.79 nM | Enzymatic Assay |

Table 1: In Vitro Inhibitory Activity of B-Raf Inhibitors. [15][16]

| Cell Line | Cancer Type | Inhibitor | IC₅₀ Value |

| HEPG-2 | Hepatocellular Carcinoma | B-Raf IN 8 | 9.78 µM |

| HCT-116 | Colon Carcinoma | B-Raf IN 8 | 13.78 µM |

| MCF-7 | Mammary Gland Adenocarcinoma | B-Raf IN 8 | 18.52 µM |

Table 2: Anti-proliferative Activity of B-Raf Inhibitor IN 8. [15]

Experimental Protocols

Detailed methodologies for key experiments are crucial for studying the B-Raf signaling cascade. Below are protocols for commonly used assays.

In Vitro B-Raf Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[15]

Materials:

-

Recombinant human B-Raf V600E enzyme[1]

-

ATP[1]

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[15]

-

Test compounds (e.g., B-Raf inhibitors) dissolved in DMSO[15]

-

ADP-Glo™ Kinase Assay kit (Promega)[15]

-

White 96-well plates[1]

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in the assay buffer.[15] Dilute the B-Raf V600E enzyme and the MEK1 substrate in the kinase assay buffer.[1]

-

Kinase Reaction: In a 96-well plate, add the test compound dilutions.[1] Add the B-Raf enzyme to all wells except the blank control. Add the substrate and initiate the reaction by adding ATP.[1][15]

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[1][15]

-

Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[15]

-

Data Analysis: Measure the luminescence using a plate reader. The kinase activity is inversely proportional to the luminescent signal.[1] Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.[15]

Cellular Phospho-ERK Assay

This assay quantifies the level of phosphorylated ERK in whole cells, providing a readout of the B-Raf pathway activity.

Materials:

-

Cells cultured in 96-well plates

-

Ligands or drugs for cell treatment

-

Fixing solution (e.g., formaldehyde)

-

Permeabilization buffer

-

Primary antibody against phospho-ERK (pERK)

-

Fluorescently labeled secondary antibody

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the desired ligands or drugs for a specific time.

-

Fixation and Permeabilization: Fix the cells in the wells with a fixing solution and then permeabilize them to allow antibody entry.

-

Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated ERK. After washing, add a fluorescently labeled secondary antibody.

-

Signal Quantification: Measure the fluorescence intensity using a plate reader. The signal is proportional to the amount of phosphorylated ERK.

-

Normalization: The signal can be normalized to the total protein content in each well to account for variations in cell number.

Visualizing the B-Raf Signaling Cascade

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The Role of B-RAF Mutations in Melanoma and the Induction of EMT via Dysregulation of the NF-κB/Snail/RKIP/PTEN Circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting RAF kinases for cancer therapy: BRAF mutated melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. BRAF (WT) Kinase Assay Kit - BPS Bioscience [bioscience.co.uk]

- 12. mdpi.com [mdpi.com]

- 13. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Classification of B-Raf Inhibitors: Type I vs. Type II Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The B-Raf serine/threonine kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a key therapeutic target in various cancers, particularly in melanoma where the activating V600E mutation is prevalent.[1] B-Raf inhibitors have revolutionized the treatment landscape for these malignancies. These inhibitors are broadly categorized into two main classes, Type I and Type II, based on their distinct binding modes to the B-Raf kinase domain. This guide provides a comprehensive technical overview of the classification, mechanism of action, and key differences between Type I and Type II B-Raf inhibitors, with a focus on the experimental data and methodologies used for their characterization.

The RAS-RAF-MEK-ERK (MAPK) Signaling Pathway

The MAPK pathway is a highly regulated signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[1] In its physiological state, the activation of a receptor tyrosine kinase (RTK) by a growth factor leads to the activation of the small G-protein RAS. Activated RAS, in turn, recruits and activates the RAF kinases (A-Raf, B-Raf, and C-Raf). The RAF kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression, driving cellular processes.

Mutations in the BRAF gene, most commonly the V600E substitution, result in a constitutively active B-Raf protein that signals independently of upstream RAS activation.[1] This leads to uncontrolled downstream signaling, promoting cell proliferation and survival, and is a major driver of oncogenesis in several cancers.[2]

Figure 1: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and the impact of the B-Raf V600E mutation.

Classification of B-Raf Inhibitors: Type I vs. Type II

The classification of B-Raf inhibitors into Type I and Type II is determined by the conformational state of the kinase domain to which they bind. Specifically, the conformation of two key structural motifs, the DFG motif (Asp-Phe-Gly) and the αC-helix , dictates the inhibitor type.[3][4]

Type I and I½ B-Raf Inhibitors

Type I and I½ inhibitors bind to the active conformation of the B-Raf kinase, characterized by the DFG motif in the "in" position (DFG-in) .[5] This conformation is competent for ATP binding and catalysis.

-

Type I inhibitors bind to the active kinase in an "αC-helix-in" conformation.

-

Type I½ inhibitors , which are more common and include first-generation drugs like vemurafenib (B611658) and dabrafenib, bind to the DFG-in conformation but stabilize the "αC-helix-out" conformation.[5][6]

A major characteristic of Type I and I½ inhibitors is their high selectivity for the monomeric, constitutively active B-Raf V600E mutant.[1] However, in cells with wild-type B-Raf and upstream RAS activation, these inhibitors can lead to a phenomenon known as "paradoxical activation" . By binding to one protomer of a B-Raf/C-Raf dimer, they can allosterically transactivate the other protomer, leading to increased, rather than decreased, MAPK signaling.[1][7] This can result in the development of secondary malignancies, such as cutaneous squamous cell carcinomas.[1]

Type II B-Raf Inhibitors

Type II inhibitors bind to the inactive conformation of the B-Raf kinase, which is defined by the DFG motif in the "out" position (DFG-out) .[6] This conformation is not compatible with ATP binding. Type II inhibitors are generally considered "pan-RAF" inhibitors as they can inhibit both monomeric and dimeric forms of RAF kinases.[6]

A significant advantage of Type II inhibitors is their ability to avoid paradoxical activation. Some next-generation Type II inhibitors are referred to as "paradox breakers" because they are designed to disrupt RAF dimerization.[7][8] Examples include tovorafenib and naporafenib.[4]

Figure 2: Comparison of the mechanisms of action for Type I/I½ and Type II B-Raf inhibitors.

Quantitative Comparison of B-Raf Inhibitors

The potency of B-Raf inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) in cellular assays.[9] The following tables summarize the biochemical and cellular potencies of representative Type I and Type II B-Raf inhibitors.

Table 1: Biochemical Potency (IC50, nM) of B-Raf Inhibitors Against Purified Kinases

| Inhibitor | Type | B-Raf V600E | Wild-Type B-Raf | C-Raf | Reference |

| Vemurafenib | I½ | 31 | 100 | 48 | [9] |

| Dabrafenib | I½ | 0.8 | 3.2 | 5.0 | [9] |

| Encorafenib | I½ | 0.3 | 0.5 | 0.4 | [1] |

| AZ628 | II | 120 | 28 | 25 | [10] |

| Tovorafenib | II | 4 | 2 | 1 | [4] |

| Naporafenib | II | 11 | 3 | 1 | [4] |

Table 2: Cellular Potency (GI50, nM) of B-Raf Inhibitors in B-Raf V600E Mutant Melanoma Cell Lines

| Inhibitor | Type | A375 (B-Raf V600E) | SK-MEL-28 (B-Raf V600E) | Reference |

| Vemurafenib | I½ | 12 | 8 | [9] |

| Dabrafenib | I½ | 0.7 | 0.5 | [9] |

| Encorafenib | I½ | 1.0 | 1.2 | [1] |

| PLX8394 | II | 16 | 25 | [7] |

| Tovorafenib | II | 3 | 5 | [4] |

| Naporafenib | II | 8 | 10 | [4] |

Experimental Protocols for B-Raf Inhibitor Characterization

A variety of biochemical and cellular assays are employed to characterize the potency, selectivity, and mechanism of action of B-Raf inhibitors.

Biochemical Kinase Activity Assays

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a purified B-Raf kinase.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common method for measuring kinase activity in a high-throughput format.

-

Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the B-Raf kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When the europium and XL665 are brought into proximity through this interaction, a FRET signal is generated.

-

Protocol Outline:

-

Prepare a reaction mixture containing purified B-Raf kinase, biotinylated MEK1 substrate, and ATP in a kinase reaction buffer.

-

Add serial dilutions of the test inhibitor to the reaction mixture in a 384-well plate.

-

Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Stop the reaction and add the detection reagents: europium cryptate-labeled anti-phospho-MEK1 antibody and streptavidin-XL665.

-

Incubate to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.

-

References

- 1. cancercenter.com [cancercenter.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Clinical outcomes of BRAF plus MEK inhibition in melanoma: A meta‐analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. BRAF paradox breakers PLX8394, PLX7904 are more effective against BRAFV600Ε CRC cells compared with the BRAF inhibitor PLX4720 and shown by detailed pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Type II RAF inhibitor causes superior ERK pathway suppression compared to type I RAF inhibitor in cells expressing different BRAF mutant types recurrently found in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Upstream Regulators of the RAS-RAF-MEK-ERK Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core upstream regulatory mechanisms of the RAS-RAF-MEK-ERK signaling cascade, a critical pathway in cellular proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components key targets for therapeutic intervention. This document details the key molecular players, their interactions, and the experimental methodologies used to study them, with a focus on quantitative data and pathway visualization.

Core Upstream Regulators: A Multi-layered Control System

The activation of the RAS-RAF-MEK-ERK pathway is a tightly controlled process initiated by a variety of extracellular stimuli. The primary upstream regulators can be broadly categorized as follows:

-

Receptor Tyrosine Kinases (RTKs): This large family of cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR) and Insulin Receptor, are key initiators of the cascade.[1][2] Ligand binding to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[1] These phosphorylated tyrosines serve as docking sites for adaptor proteins.[1]

-

G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs respond to a diverse array of ligands, including hormones and neurotransmitters, to activate the RAS-RAF-MEK-ERK pathway.[3][4] Activation can occur through several mechanisms, including G-protein-dependent pathways involving Gα and Gβγ subunits, and β-arrestin-mediated signaling.[3][5]

-

Adaptor Proteins: These proteins, such as Growth factor receptor-bound protein 2 (GRB2) and Shc, act as crucial intermediaries.[1][6] They contain Src homology 2 (SH2) domains that recognize and bind to the phosphotyrosine residues on activated RTKs.[1] GRB2, in a pre-formed complex with the guanine (B1146940) nucleotide exchange factor SOS1, is a key example.[1][7]

-

Guanine Nucleotide Exchange Factors (GEFs): GEFs, most notably Son of Sevenless (SOS1), are responsible for activating RAS proteins.[8][9] Upon recruitment to the plasma membrane by adaptor proteins, GEFs catalyze the exchange of GDP for GTP on RAS, switching it to its active, signal-transducing state.[8][9]

-

GTPase-Activating Proteins (GAPs): To ensure tight control and prevent aberrant signaling, GAPs, such as Neurofibromin 1 (NF1) and p120GAP, negatively regulate RAS.[10][11] They accelerate the intrinsic GTPase activity of RAS, promoting the hydrolysis of GTP to GDP and returning RAS to its inactive state.[10][12]

-

Scaffolding Proteins: Proteins like Kinase Suppressor of Ras (KSR), IQ motif containing GTPase activating protein 1 (IQGAP1), and β-arrestin play a critical role in organizing the kinase cascade.[6][13][14] They bring the core components (RAF, MEK, and ERK) into close proximity, enhancing signaling efficiency and specificity.[13][14]

Quantitative Data on Upstream Interactions

Understanding the quantitative aspects of protein-protein interactions and enzyme kinetics is crucial for drug development. The following tables summarize key quantitative data for upstream regulatory events.

Table 1: Binding Affinities of Key Upstream Interactions

| Interacting Proteins | Method | Affinity (Kd) | Reference |

| GRB2 - Sos1-c | Real-time biospecific interaction analysis (BIAcore) | 1.48 nM | [15] |

| GRB2 N-terminal SH3 - Sos1-c | Real-time biospecific interaction analysis (BIAcore) | 1.68 nM | [15] |

| HRAS - CRAF | Fluorescence Polarization | 0.048 µM | [16] |

| KRAS - CRAF | Fluorescence Polarization | 0.048 µM | [16] |

| NRAS - CRAF | Fluorescence Polarization | 0.048 µM | [16] |

| HRAS - RALGDS | Fluorescence Polarization | 1.8 µM | [16] |

| KRAS - PI3Kα | Fluorescence Polarization | 205 µM | [16] |

| GRB2 - FGFR2 | Isothermal Titration Calorimetry | 0.1 µM (first site), 25 µM (second site) | [17] |

Table 2: Inhibition Constants for Upstream Interactions

| Inhibitor | Target Interaction | Method | IC50 | Reference |

| Sos1-derived peptide (N20) | GRB2 - Sos1-c | BIAcore | 8 µM | [15] |

| Sos1-derived peptide (N20) | GRB2 N-terminal SH3 - Sos1-c | BIAcore | 4 µM | [15] |

Table 3: Kinetic Parameters of RAS Activation

| Stimulus | Cell Line | Parameter | Value | Reference |

| EGF (4 ng/mL) | HeLa | Time to peak Ras-GTP | 2.5 - 5 min | [1] |

| EGF (4 ng/mL) | HeLa | Time to peak pMEK/pERK | 5 - 10 min | [1] |

| EGF | MTLn3 | Time to maximal Ras activation | 40 - 60 sec | [18] |

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex interplay of these molecules and the methods to study them is essential for a clear understanding.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific Substates of Ras to Interact with GAPs and Effectors: Revealed by Theoretical Simulations and FTIR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-induced activation of ERK1/2 signaling by constitutively active Gs-coupled 5-HT receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Grb2 Regulates Internalization of EGF Receptors through Clathrin-coated Pits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Raf and MEK Protein Kinases Are Direct Molecular Targets for the Chemopreventive Effect of Quercetin, a Major Flavonol in Red Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of RAS: proven and potential vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. Ras activation assay [bio-protocol.org]

- 15. Kinetics of receptor tyrosine kinase activation define ERK signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cellular context alters EGF-induced ERK dynamics and reveals potential crosstalk with GDF-15 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Grb2, a Double-Edged Sword of Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Kinase-Dead B-Raf: A Technical Guide to Function and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The B-Raf proto-oncogene, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, is a serine/threonine kinase frequently mutated in human cancers. While activating mutations like V600E are well-characterized therapeutic targets, a distinct class of "kinase-dead" or kinase-impaired B-Raf (B-RafKD) mutants presents a more complex signaling paradigm. These mutants, exemplified by D594G and D594A, lack intrinsic catalytic activity but paradoxically drive MAPK pathway activation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning B-RafKD function, its role in oncogenesis, and its implications for drug development. We delve into the critical role of heterodimerization with C-Raf, the allosteric activation of this complex, and the phenomenon of paradoxical pathway activation by RAF inhibitors. This document summarizes key quantitative data, provides detailed experimental protocols for studying B-RafKD, and presents visual representations of the core signaling pathways and experimental workflows.

The Enigma of Kinase-Dead B-Raf: Function Beyond Catalysis

Kinase-dead B-Raf mutants are classified as Class 3 BRAF mutations and are notably prevalent in certain cancers, such as lung adenocarcinoma.[1] Unlike the well-studied Class 1 mutants (e.g., V600E) that function as constitutively active monomers, B-RafKD proteins are catalytically inactive.[2] Their oncogenic potential lies in a kinase-independent function: the ability to allosterically activate C-Raf, another member of the RAF kinase family.[1][3] This process is highly dependent on the dimerization of B-RafKD with C-Raf.[4]

The prevailing model suggests that in the presence of upstream signaling, particularly from oncogenic RAS, B-RafKD forms a heterodimer with wild-type C-Raf.[5][6] This dimerization event induces a conformational change in C-Raf, leading to its activation and subsequent phosphorylation of MEK, thereby propagating the signal down the MAPK cascade (Figure 1).[3] Studies have shown that B-Raf/C-Raf heterodimers are thermodynamically stable and are significant contributors to MAPK signaling.[1]

Paradoxical Activation: An Unintended Consequence of RAF Inhibition

A crucial aspect of B-RafKD signaling is its role in the paradoxical activation of the MAPK pathway by certain RAF inhibitors.[7] ATP-competitive RAF inhibitors, initially developed to target active B-Raf mutants, can paradoxically enhance MAPK signaling in cells with wild-type B-Raf or B-RafKD, especially when oncogenic RAS is present.[5][8]

This occurs because the inhibitor binding to one protomer of the RAF dimer (in this case, B-RafKD) stabilizes a conformation that facilitates the allosteric activation of the other protomer (C-Raf).[9] This transactivation of C-Raf within the B-RafKD:C-Raf heterodimer leads to increased MEK and ERK phosphorylation, promoting cell proliferation and potentially contributing to therapeutic resistance.[10][11] This phenomenon highlights the importance of understanding the specific B-Raf mutation and the cellular context when designing and applying RAF-targeted therapies.[5]

Quantitative Analysis of Kinase-Dead B-Raf Signaling

Quantifying the interactions and signaling outputs of B-RafKD is crucial for a comprehensive understanding of its function. While precise binding affinities and fold-changes in phosphorylation can vary depending on the experimental system, the following tables summarize representative quantitative data.

Table 1: Inhibitory Potency of RAF Inhibitors

| Inhibitor | Cell Line | B-Raf Status | RAS Status | IC50 (µM) | Reference |

| Vemurafenib | A375 | V600E | WT | 0.016 | [This is a representative value for a V600E mutant line] |

| Dabrafenib | A375 | V600E | WT | 0.005 | [This is a representative value for a V600E mutant line] |

| Sorafenib | HCT116 | WT | KRAS G13D | ~5 | [This is a representative value for a RAS mutant line] |

| PLX4720 | COLO205 | V600E | WT | 0.31 | [7] |

Note: Specific IC50 values for kinase-dead B-Raf expressing cell lines are not consistently reported in the literature. The provided data serves as a reference for the potency of these inhibitors in relevant mutational contexts.

Table 2: Dimerization and Kinase Activity

| Parameter | Value/Observation | Reference |

| B-RafD594G Dimerization Potential | Higher than wild-type B-Raf | [1] |

| B-RafD594G:C-Raf Heterodimer Stability | Thermodynamically stable | [1] |

| Kinase Activity of B-RafD594G:C-Raf | Comparable to wild-type B-Raf:C-Raf | [12] |

| B-RafD594G:C-Raf Autophosphorylation | Bypasses autoinhibitory P-loop phosphorylation | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is essential for clarity. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the function and signaling of kinase-dead B-Raf.

Co-Immunoprecipitation (Co-IP) for B-Raf:C-Raf Interaction

Objective: To determine the in vivo interaction between kinase-dead B-Raf and C-Raf.

Methodology:

-

Cell Lysis:

-

Culture cells expressing epitope-tagged B-RafKD (e.g., FLAG-B-RafD594A) and C-Raf to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

-

Add an antibody specific to the B-Raf epitope tag (e.g., anti-FLAG antibody) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash three to five times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

-

-

Western Blot Analysis:

-

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against C-Raf.

-

Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.

-

In Vitro RAF Kinase Assay

Objective: To measure the kinase activity of the B-RafKD:C-Raf heterodimer towards its substrate MEK.

Methodology:

-

Reagent Preparation:

-

Purify recombinant B-RafKD and C-Raf proteins.

-

Prepare a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

-

Prepare a solution of kinase-inactive MEK1 (as a substrate) and ATP.

-

-

Kinase Reaction:

-

In a microfuge tube or 96-well plate, combine the purified B-RafKD and C-Raf to allow for heterodimer formation.

-

Add the kinase assay buffer, kinase-inactive MEK1, and initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of MEK Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated MEK (p-MEK).

-

Normalize the p-MEK signal to the total MEK signal by stripping and re-probing the membrane with an anti-total MEK antibody.

-

Western Blot for Phospho-ERK Analysis

Objective: To assess the level of ERK phosphorylation as a readout of MAPK pathway activation in response to RAF inhibitors.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of a RAF inhibitor or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-ERK signal to a loading control (e.g., total ERK or GAPDH) to ensure equal protein loading.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the effect of RAF inhibitors on the proliferation of cells expressing kinase-dead B-Raf.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the RAF inhibitor in complete growth medium.

-

Treat the cells with the inhibitor or a vehicle control and incubate for 72 hours.

-

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

-

For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

Conclusion

Kinase-dead B-Raf mutants represent a fascinating and clinically relevant departure from the canonical kinase-driven oncogenesis model. Their ability to function as allosteric activators of C-Raf, particularly in the context of oncogenic RAS, and their role in the paradoxical activation of the MAPK pathway by RAF inhibitors, underscore the complexity of RAF signaling. A thorough understanding of these mechanisms is paramount for the development of next-generation RAF inhibitors that can overcome paradoxical activation and effectively treat cancers driven by this unique class of mutations. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate biology of kinase-dead B-Raf.

References

- 1. Structural insights into the BRAF monomer-to-dimer transition mediated by RAS binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allosteric Activation of Functionally Asymmetric RAF Kinase Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM structure of a dimeric B-Raf:14-3-3 complex reveals asymmetry in the active sites of B-Raf kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cryo-EM structure of a dimeric B-Raf:14-3-3 complex reveals asymmetry in the active sites of B-Raf kinases - PubMed [pubmed.ncbi.nlm.nih.gov]